molecular formula C11H10O4 B2967970 2,2-Dimethyl-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid CAS No. 103989-70-4

2,2-Dimethyl-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid

Cat. No. B2967970
CAS RN: 103989-70-4
M. Wt: 206.197
InChI Key: ZOKUYPATXXBCSI-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid” is a chemical compound. It is a derivative of 2,3-dihydrobenzofuran , which is a saturated 5-membered oxygen heterocycle fused to a benzene ring . This ring system confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents .


Synthesis Analysis

The synthesis of 2,3-dihydrobenzofuran derivatives, such as “2,2-Dimethyl-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid”, involves several key steps . These include the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C3 bond, and the alkyl C2–C3 bond . Two-component cyclisation approaches and rearrangement reactions are also part of the synthetic approaches .


Molecular Structure Analysis

The molecular structure of “2,2-Dimethyl-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid” is based on the 2,3-dihydrobenzofuran skeleton . The 2,3-dihydrobenzofuran (DHB) skeleton comprises a saturated 5-membered oxygen heterocycle fused to a benzene ring with the oxygen atom adjacent to the aromatic system .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,3-dihydrobenzofuran derivatives are complex and involve multiple steps . These include the formation of key bonds during the construction of the dihydrobenzofuran skeleton .

Future Directions

Benzofuran and its derivatives, including “2,2-Dimethyl-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid”, have attracted considerable attention due to their wide range of biological and pharmacological applications . They are considered promising structures for the development of new drugs . Future research may focus on further exploring the therapeutic potential of these compounds and developing structure-activity relationships (SAR) on these derivatives as drugs .

properties

IUPAC Name

2,2-dimethyl-3-oxo-1-benzofuran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-11(2)9(12)7-5-6(10(13)14)3-4-8(7)15-11/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKUYPATXXBCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C2=C(O1)C=CC(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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